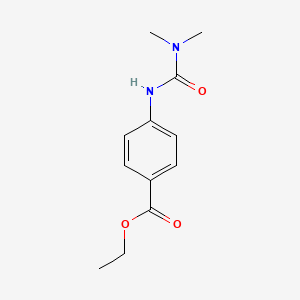![molecular formula C24H22N2O2 B2880743 4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide CAS No. 320423-65-2](/img/structure/B2880743.png)
4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide is a complex organic compound with the molecular formula C24H22N2O2 . This compound is known for its unique structural features, which include a benzyl ether group and a hydrazone linkage, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide typically involves a multi-step process. The initial step often includes the formation of the benzyl ether group through the reaction of 4-methylbenzyl alcohol with an appropriate halide under basic conditions. This is followed by the formation of the hydrazone linkage through the condensation of the resulting benzyl ether with a hydrazide derivative in the presence of an acid catalyst. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to ensure consistency and scalability.
化学反応の分析
4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups that retain the core structure of the original compound.
科学的研究の応用
4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
作用機序
The mechanism of action of 4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity, particularly those involved in oxidative stress and inflammatory responses. The hydrazone linkage in the compound allows it to form stable complexes with metal ions, which can further influence its biological activity .
類似化合物との比較
When compared to similar compounds, 4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide stands out due to its unique combination of structural features and chemical reactivity. Similar compounds include:
4-[(4-methylbenzyl)oxy]-N’-[(E)-3-phenyl-2-propenylidene]benzenecarbohydrazide: This compound differs in the configuration of the propenylidene group, which can influence its reactivity and biological activity.
4-[(4-methylbenzyl)oxy]-N’-[(Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide: The Z-configuration of the propenylidene group in this compound can lead to different chemical and biological properties.
These comparisons highlight the importance of structural nuances in determining the properties and applications of these compounds.
特性
CAS番号 |
320423-65-2 |
|---|---|
分子式 |
C24H22N2O2 |
分子量 |
370.4 g/mol |
IUPAC名 |
4-[(4-methylphenyl)methoxy]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C24H22N2O2/c1-19-9-11-21(12-10-19)18-28-23-15-13-22(14-16-23)24(27)26-25-17-5-8-20-6-3-2-4-7-20/h2-17H,18H2,1H3,(H,26,27)/b8-5+,25-17+ |
InChIキー |
YUOMFXDGUWICCH-JVWXNFGLSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3 |
異性体SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2880661.png)
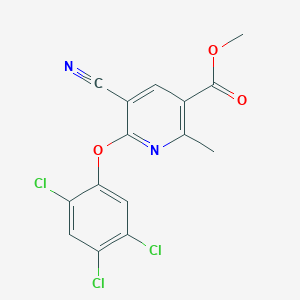
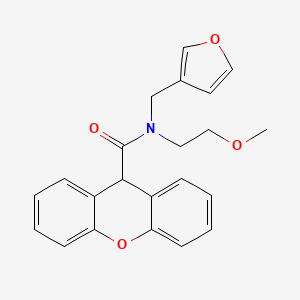
![1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone](/img/structure/B2880664.png)
![Ethyl 5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2880665.png)
![1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2880670.png)
![N-(4-ethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2880671.png)
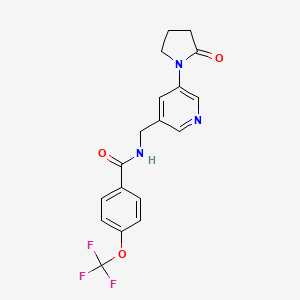
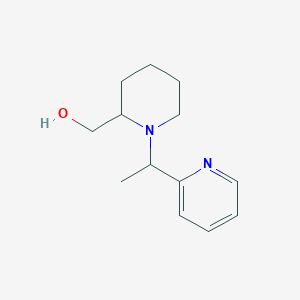
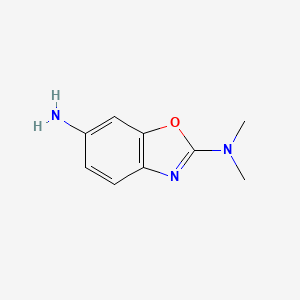
![2,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2880677.png)
![1-[6-(dimethylamino)pyrimidin-4-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2880679.png)
![3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2880682.png)
